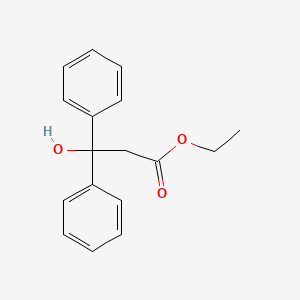

Ethyl 3-hydroxy-3,3-diphenylpropanoate

Description

Ethyl 3-hydroxy-3,3-diphenylpropanoate (CAS 894-18-8) is a β-hydroxy-β-arylpropanoate ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.328 g/mol . Its structure features a central hydroxyl group flanked by two phenyl rings and an ethyl ester moiety. It is synthesized via methods such as Reformatsky reactions or esterification of corresponding acids .

Properties

CAS No. |

894-18-8 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3,3-diphenylpropanoate |

InChI |

InChI=1S/C17H18O3/c1-2-20-16(18)13-17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3 |

InChI Key |

CPOPSLBZVNIING-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Other CAS No. |

894-18-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethyl 3-hydroxy-3,3-diphenylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical chemistry for producing various bioactive compounds. The compound has been utilized in the synthesis of N-benzyl-3,3-diphenylpropenamide, showcasing its versatility as a building block for drug development .

Enzymatic Reactions

Research has demonstrated that this compound can undergo enzymatic hydrolysis effectively. Enzymes such as Pseudomonas cepacia lipase have shown high conversion rates and enantiomeric excesses when catalyzing reactions involving this compound. This property makes it suitable for asymmetric synthesis and enzyme-catalyzed transformations .

Case Study: Enzymatic Hydrolysis

A study investigated the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using various lipases. The results indicated that Pseudomonas cepacia lipase provided optimal conditions for achieving high yields and selectivity in producing enantiomerically enriched products .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug development.

Amide-to-Ester Substitution

Recent research highlights the significance of amide-to-ester substitutions involving this compound to enhance permeability and bioactivity in drug formulations. Such modifications are crucial for optimizing compounds intended for therapeutic use, particularly in developing PROTAC (proteolysis-targeting chimeras) agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Steric Effects: The diphenyl groups in the target compound increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to aliphatic analogs like ethyl 3-hydroxy-2,2-dimethylpropanoate .

Pharmacological Activity

Key Findings :

Physical Properties and Solubility

Table 3: Physical Properties

Key Insights :

- Aromatic rings in the target compound increase melting point and reduce polar solvent solubility compared to aliphatic analogs.

- Methyl-substituted esters (e.g., ethyl 3-hydroxy-2,2-dimethylpropanoate) are liquids with higher solubility in organic solvents .

Key Observations :

- The target compound requires transition-metal catalysts (Zn) and low temperatures (−5–10°C) for Reformatsky synthesis .

Preparation Methods

Chemical Synthesis via Nucleophilic Addition to Ethyl Benzoylacetate

One of the classical methods for preparing ethyl 3-hydroxy-3,3-diphenylpropanoate involves the nucleophilic addition of benzaldehyde to the enolate of ethyl benzoylacetate.

-

- Under inert atmosphere (N2), diisopropylamine is treated with n-butyllithium at -78 °C to generate lithium diisopropylamide (LDA).

- LDA is then reacted with ethyl benzoylacetate to form the enolate intermediate.

- Benzaldehyde is added dropwise to the enolate solution at -78 °C.

- The reaction mixture is stirred for several hours, quenched with saturated ammonium chloride, and extracted.

- The crude product is purified by silica gel chromatography using a hexane:ethyl acetate mixture (95:5).

Outcome : This method yields this compound as a racemic mixture. The reaction conditions allow for control over stereochemistry when coupled with subsequent enzymatic resolution steps.

Enzymatic Resolution and Lipase-Catalyzed Transesterification

Enzymatic methods have been extensively studied for the preparation of optically active this compound, focusing on the kinetic resolution of racemic mixtures using lipases.

-

- Lipase from Pseudomonas cepacia (PCL)

- Lipase from Porcine liver (PLE)

- Lipase from Candida rugosa (CRL)

- Lipase PS-C (commercially available)

-

- Racemic ethyl 3-hydroxy-3-phenylpropanoate is subjected to lipase-catalyzed transesterification with acylating agents such as vinyl acetate or vinyl propionate.

- The reaction is performed in organic solvents like t-butyl methyl ether, isopropyl ether, tetrahydrofuran, or methylene chloride.

- Reaction temperatures are typically around 45 °C with shaking at 150 rpm.

- Conversion and enantiomeric excess (ee) are monitored by gas chromatography.

-

- PCL showed excellent selectivity for the secondary ester ethyl 3-hydroxy-3-phenylpropanoate with 50% conversion yielding (R)-ester with 98% ee and acid with 93% ee.

- Lipase PS-C catalyzed transesterification with vinyl acetate achieved 55.6% conversion with 100% ee for (S)-alcohol and 97.8% ee for (R)-ester.

- Using vinyl propionate as acylating agent and isopropyl ether as solvent, 52.1% conversion with 99.9% ee for (S)-alcohol and 98.7% ee for (R)-ester was obtained after 160 hours.

| Example | Acylating Agent | Organic Solvent | Reaction Time (hr) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |

|---|---|---|---|---|---|---|

| 11 | Vinyl acetate | t-Butyl methyl ether | 20 | 55.6 | 100 | 97.8 |

| 12 | Vinyl propionate | Isopropyl ether | 160 | 52.1 | 99.9 | 98.7 |

| 13 | Vinyl acetate | None (neat) | 20 | 50.2 | 96.1 | 93.5 |

| 14 | Vinyl propionate | None (neat) | 20 | 55.1 | 96.3 | 95.4 |

- Significance : This enzymatic process is environmentally friendly, economical, and scalable for industrial production. The lipases can be reused, and the process allows for the selective production of either (S)- or (R)- enantiomers with high optical purity.

Microbiological Reduction Methods

Another approach involves microbiological reduction of ethyl benzoylacetate to produce ethyl 3-hydroxy-3-phenylpropanoate.

Method :

- Use of baker’s yeast for the reduction of ethyl benzoylacetate.

- The process yields chiral ethyl 3-hydroxy-3-phenylpropionate which can be further resolved enzymatically if needed.

-

- Mild reaction conditions.

- High enantioselectivity.

- Avoids harsh chemical reagents.

-

- Longer reaction times.

- Requires optimization for scale-up.

This method complements enzymatic transesterification by providing a biocatalytic route to the chiral intermediate.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chemical nucleophilic addition | LDA, benzaldehyde, ethyl benzoylacetate, low temp (-78 °C) | Straightforward, high yield | Produces racemic mixture |

| Enzymatic resolution (lipase) | Lipases (PCL, PLE, PS-C), vinyl esters, organic solvents | High enantioselectivity, reusable enzymes, scalable | Longer reaction times, enzyme cost |

| Microbiological reduction | Baker’s yeast, ethyl benzoylacetate | Mild conditions, enantioselective | Scale-up challenges, slower |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-hydroxy-3,3-diphenylpropanoate, and how do reaction conditions influence yield and purity?

- Methodology :

- Aldol Condensation : A common route involves the boron-mediated asymmetric aldol reaction between ethyl glyoxylate and diphenylketone derivatives. Optimal conditions include using chiral boron catalysts (e.g., (S)-BINOL derivatives) in anhydrous dichloromethane at −78°C, achieving enantiomeric ratios (er) >99:1 .

- Esterification : Direct esterification of 3-hydroxy-3,3-diphenylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) requires reflux conditions (70–80°C) and molecular sieves to drive equilibrium toward ester formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : The hydroxyl proton appears as a broad singlet at δ ~3.5–4.0 ppm, while ester carbonyl (C=O) resonates at δ ~170–172 ppm in ¹³C NMR. Aromatic protons from diphenyl groups show splitting patterns between δ 7.2–7.5 ppm .

- HSQC/HMBC : Correlates hydroxyl and ester protons to adjacent carbons, confirming connectivity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass (calc. for C₁₇H₁₈O₃: 270.1256; observed: 270.1260) .

- IR : Stretching frequencies for O–H (3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Decomposition occurs above 150°C, with degradation products including diphenylpropenoic acid and ethanol. Store at −20°C in inert atmosphere (argon) to prevent oxidation .

- Light Sensitivity : Exposure to UV light accelerates ester hydrolysis; amber glassware is recommended for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

- Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) or boron catalysts (e.g., (R)-CBS) improve enantioselectivity. For example, (S)-BINOL-based catalysts achieve er >99:1 in asymmetric aldol reactions .

- Solvent Effects : Non-polar solvents (toluene, hexane) enhance stereochemical control compared to polar aprotic solvents (DMF, DMSO).

- Scale-Up Challenges : Continuous flow reactors reduce side reactions (e.g., racemization) by maintaining precise temperature and residence time .

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed derivatization of this compound?

- Substrate Limitations : Steric hindrance from diphenyl groups reduces catalytic efficiency in cross-coupling reactions. Bulky ligands (e.g., XPhos) improve Pd(0) intermediate stability, increasing yields from 37% to 65% .

- Competing Pathways : Oxidative addition steps may favor undesired β-hydride elimination; additives like silver carbonate suppress this pathway .

Q. How does the electronic environment of the diphenyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- DFT Calculations : Electron-donating groups on phenyl rings (e.g., −OCH₃) increase electron density at the carbonyl carbon, accelerating nucleophilic attack. Hammett studies (σ⁺ values) correlate substituent effects with rate constants .

- Experimental Validation : Compare reaction rates of substituted derivatives (e.g., 3-(4-fluorophenyl) analogs) using stopped-flow kinetics .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 85–92°C)?

- Impurity Effects : Residual solvents (e.g., ethanol) or unreacted starting materials depress melting points. Recrystallization from ethyl acetate/hexane improves purity .

- Polymorphism : Differential scanning calorimetry (DSC) reveals multiple crystalline forms, with the stable polymorph melting at 92°C .

Methodological Recommendations

Q. What strategies mitigate racemization during functionalization of this compound?

- Low-Temperature Reactions : Perform acylations at −40°C using DCC/DMAP to retain stereochemical integrity .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >98% ee .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in catalytic studies?

- PPE : Use nitrile gloves, chemical goggles, and OV/AG/P99 respirators during synthesis .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.